CCT3833 is a novel compound that functions as a pan-RAF and SRC family kinase inhibitor, primarily targeting KRAS-mutant tumors. Its dual inhibition mechanism has shown promising results in preclinical models of pancreatic ductal adenocarcinoma, colorectal cancer, and non-small-cell lung cancer. The compound has been evaluated in a Phase I clinical trial, demonstrating potential therapeutic efficacy in patients with solid tumors harboring specific mutations in the KRAS gene.
CCT3833 is classified as an antineoplastic agent due to its ability to inhibit tumor growth by targeting specific kinases involved in cancer cell signaling pathways. It is particularly relevant for treating cancers characterized by KRAS mutations, which complicate conventional treatment approaches.
The synthesis of CCT3833 involves complex organic chemistry techniques aimed at creating a compound that can effectively inhibit both RAF and SRC kinases. While specific synthetic routes are proprietary, the general approach includes:
The synthetic process typically employs advanced methods such as high-performance liquid chromatography for purification and characterization techniques like nuclear magnetic resonance spectroscopy and mass spectrometry for structural confirmation.
CCT3833's molecular structure features a unique arrangement that facilitates its dual inhibition mechanism. The chemical structure includes a pyridopyrazinone moiety, which is critical for binding to the inactive 'DFG-out' conformation of BRAF and SRC kinases .
CCT3833 undergoes specific biochemical interactions upon administration:
The compound's efficacy is assessed through various assays, including enzyme activity assays and long-term clonogenic proliferation assays, confirming its ability to induce apoptosis in cancer cells.
CCT3833 exerts its effects by binding to the inactive form of RAF and SRC kinases, disrupting their activity and preventing downstream signaling that promotes tumor growth:
CCT3833 has significant potential applications in oncology:
CCT3833 (chemical name: 1-[3-tert-butyl-1-[(3-fluoro-phenyl)-1H-pyrazol-5-yl]3-[2-fluoro-4(3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-8-yloxy)phenyl]urea) is a first-in-class small molecule inhibitor co-developed by Cancer Research UK and Wellcome Trust researchers. Its design specifically addresses limitations of existing KRAS pathway inhibitors by simultaneously targeting two critical kinase families: RAF kinases (including BRAF, CRAF) and SRC family kinases (SFKs). Structural modeling confirms CCT3833 functions as a type II inhibitor, binding the inactive "DFG-out" conformation of BRAF (IC50 = 34 nM), CRAF (IC50 = 33 nM), and SRC (IC50 = 27 nM). This dual-action mechanism disrupts parallel oncogenic signaling cascades that drive tumor survival [1] [7].
Table 1: Kinase Inhibition Profile of CCT3833
Target Kinase | IC50 (nM) | Clinical Significance |
---|---|---|
V600EBRAF | 34 | Prevents MAPK activation |
CRAF | 33 | Avoids paradoxical pathway activation |
SRC | 27 | Blocks survival/metastasis pathways |
LYN | 19 | Modulates immune microenvironment |
CCT3833 exerts synergistic effects by co-targeting two key effector pathways downstream of mutant KRAS:
Preclinical studies demonstrate superior efficacy in 3D spheroid models of pancreatic ductal adenocarcinoma (PDAC), non-small cell lung cancer (NSCLC), and colorectal cancer (CRC), where dual pathway inhibition reduced viability by 70-90% compared to 30-50% with single-pathway inhibitors [1].
KRAS mutations drive ~25% of all cancers, including 90% of PDAC, 35% of CRC, and 20% of NSCLC cases. Direct KRAS-G12C inhibitors leave other KRAS variants (e.g., G12V, G12D) untreated. CCT3833's mechanism shows activity across multiple KRAS mutations:
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9